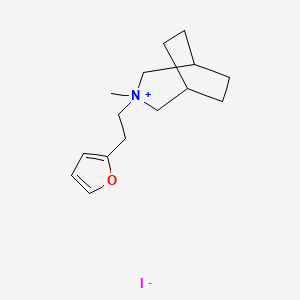

3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide

Description

3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide is a quaternary ammonium salt characterized by a bicyclo[3.2.2]nonane core substituted with a methyl group and a 2-furyl ethyl moiety. The iodide counterion enhances its solubility in polar solvents and stabilizes the positively charged azoniabicyclo system. This compound belongs to a class of bicyclic amines with demonstrated pharmacological relevance, particularly in cardiovascular and neurological applications due to structural similarities with nicotinic acetylcholine receptor (nAChR) ligands .

The bicyclo[3.2.2]nonane framework imposes steric constraints that influence receptor binding and metabolic stability. The furyl group, a heteroaromatic substituent, may contribute to π-π interactions in biological targets, while the quaternary ammonium center facilitates ionic interactions with receptor sites .

Properties

CAS No. |

73680-92-9 |

|---|---|

Molecular Formula |

C15H24INO |

Molecular Weight |

361.26 g/mol |

IUPAC Name |

3-[2-(furan-2-yl)ethyl]-3-methyl-3-azoniabicyclo[3.2.2]nonane;iodide |

InChI |

InChI=1S/C15H24NO.HI/c1-16(9-8-15-3-2-10-17-15)11-13-4-5-14(12-16)7-6-13;/h2-3,10,13-14H,4-9,11-12H2,1H3;1H/q+1;/p-1 |

InChI Key |

IWWHOKYKRDDIIC-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CC2CCC(C1)CC2)CCC3=CC=CO3.[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of quaternary ammonium salts of bicyclic amines typically involves two main steps:

- Formation of the bicyclic amine scaffold : The bicyclo[3.2.2]nonane core with a nitrogen atom is constructed or obtained as a precursor amine.

- Quaternization : The tertiary amine is alkylated with an appropriate alkyl halide or alkylating agent to form the quaternary ammonium salt.

For the specific compound 3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide , the key steps are:

- Preparation or procurement of 3-methyl-3-azoniabicyclo[3.2.2]nonane as the tertiary amine precursor.

- Alkylation of this amine with 2-(furyl)ethyl iodide or a suitable equivalent to introduce the 2-(furyl)ethyl substituent on the nitrogen, generating the quaternary ammonium iodide salt.

Detailed Synthetic Route

Step 1: Preparation of 3-Methyl-3-azoniabicyclo[3.2.2]nonane (Tertiary Amine Precursor)

- The bicyclic amine core can be synthesized by intramolecular cyclization reactions or obtained from known synthetic routes of azabicyclononane derivatives.

- Literature (e.g., US Patent US2647122A) describes the preparation of related bicyclic amines by reacting appropriate nitrile precursors with sodium amide in dry toluene, followed by workup and distillation to isolate the free amine base.

- For example, a nitrile intermediate bearing a cycloalkyl or aryl substituent is treated with sodium amide to induce cyclization and formation of the bicyclic amine.

Step 2: Quaternization with 2-(Furyl)ethyl Iodide

- The tertiary amine is reacted with 2-(furyl)ethyl iodide under conditions favoring nucleophilic substitution to form the quaternary ammonium iodide salt.

- This reaction is typically conducted in an aprotic solvent such as acetonitrile or ethanol, at elevated temperature to ensure complete alkylation.

- The iodide salt precipitates or can be isolated by solvent evaporation and recrystallization.

- Analogous quaternization reactions with alkyl halides are well documented in the patent literature for related bicyclic amines.

Alternative Synthetic Approaches

- Reductive amination : Starting from 3-methyl-3-azoniabicyclo[3.2.2]nonane and 2-(furyl)acetaldehyde, reductive amination could be employed to install the 2-(furyl)ethyl substituent on the nitrogen, followed by methylation to quaternize the amine.

- Stepwise functional group transformations : Using methods such as thionyl chloride treatment and catalytic hydrogenation to modify intermediates, as described in related azabicycloalkane syntheses.

Reaction Conditions and Workup

- Sodium amide in dry toluene is used to generate the bicyclic amine from nitrile precursors, with reflux times ranging from 12 to 16 hours.

- Quaternization is typically performed at room temperature to moderate heating (25–80 °C) for several hours.

- The crude products are purified by distillation under reduced pressure or recrystallization from suitable solvents such as ethyl acetate, ethanol, or ether mixtures.

- The iodide salt is often isolated by precipitation from alcoholic hydrogen iodide or by direct crystallization.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Bicyclic amine formation | Nitrile precursor + NaNH2 in dry toluene, reflux 12h | 50–70 | Distillation under reduced pressure | Requires careful drying and extraction |

| Quaternization | 3-Methyl-3-azoniabicyclo[3.2.2]nonane + 2-(furyl)ethyl iodide, RT–80 °C, solvent: acetonitrile or ethanol | 70–90 | Recrystallization from ethanol/ether | Product: quaternary ammonium iodide salt |

Chemical Reactions Analysis

Types of Reactions

3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like halides, cyanides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antiprotozoal activities.

Medicine: Explored for its potential use in treating diseases like malaria and trypanosomiasis.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in protozoa, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Structural Features of Bicyclic Azonia Compounds

| Compound Name | Bicyclo Core | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | [3.2.2]nonane | 3-methyl, 3-(2-furyl ethyl) | ~415.3 (est.) | Heteroaromatic substituent |

| TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) | [3.2.2]nonane | 2-(3-pyridyl) | 216.3 | High nAChR affinity (Ki = 0.78 nM) |

| 3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide | [3.3.1]nonane | 3-methyl, 7-oxo | 323.1 | Ketone functional group |

| 3-[2-(methylsulfonyl)ethyl]-3-azabicyclo[3.2.2]nonane HCl | [3.2.2]nonane | 3-(methylsulfonyl ethyl) | ~337.9 (est.) | Sulfonyl group enhances polarity |

| 3-Methyl-3-[2-(1-methylpyrrolidinio)ethyl]-3-azoniabicyclo[3.3.1]nonane diiodide | [3.3.1]nonane | 3-methyl, 3-(2-pyrrolidinio ethyl) | 562.1 | Dual quaternary centers |

Key Observations :

- Substituent Effects : Pyridyl (TC-1698) and furyl groups enhance nAChR affinity, while sulfonyl or ketone groups (e.g., ) improve solubility but may reduce blood-brain barrier penetration .

Pharmacological Activity

Key Observations :

- The target compound’s furyl ethyl group may confer selectivity for peripheral nAChRs over central subtypes, similar to TC-1709 (Ki = 2.5 nM for α4β2 nAChR) .

- Laake Oy’s derivatives show prolonged antihypertensive effects, suggesting the bicyclo[3.2.2]nonane core enhances metabolic stability .

Physicochemical Properties

Table 3: Solubility and Stability

Q & A

Basic Research Questions

1.1. What are the common synthetic routes for 3-(2-(furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide?

Methodological Answer:

The synthesis typically involves two key steps: (1) alkylation of a nitrogen-containing precursor with a bromoethylfuran derivative and (2) quaternization of the bicyclic amine with methyl iodide. For example, analogous compounds (e.g., 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane) were synthesized via alkylation of N-protected amines followed by ring-opening/cyclization sequences . Modifications include using chiral imines (e.g., derived from (+)-2-hydroxy-3-pinanone) for enantioselective synthesis (>99.5% ee confirmed by chiral HPLC) .

1.2. How is the bicyclic structure of this compound confirmed experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related azabicyclo compounds . For preliminary characterization, use high-resolution NMR to verify the bicyclo[3.2.2]nonane framework:

- ¹H NMR : Look for deshielded protons at bridgehead carbons (δ ~3.5–4.5 ppm).

- ¹³C NMR : Bicyclic carbons exhibit distinct splitting due to restricted rotation .

Advanced Research Questions

2.1. How does the furyl substituent influence receptor binding selectivity?

Methodological Answer:

The furyl group may enhance α7 nicotinic acetylcholine receptor (nAChR) subtype affinity due to its electron-rich heteroaromatic nature, which can engage in π-π stacking or hydrogen bonding. To test this:

- Perform radioligand displacement assays (e.g., using [³H]epibatidine for α4β2 nAChR or [¹²⁵I]α-bungarotoxin for α7). Compare binding affinities (Ki) with analogs lacking the furyl group .

- Use molecular docking (e.g., AutoDock Vina) to model interactions between the furyl group and receptor pockets .

2.2. How to resolve contradictions in reported pharmacological activities of azabicyclo derivatives?

Methodological Answer:

Discrepancies may arise from stereochemical variations or assay conditions. For example:

- Stereochemistry : Enantiomers of similar compounds show >100-fold differences in α4β2 nAChR affinity. Validate enantiopurity using chiral HPLC and correlate with activity .

- Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) across studies. For in vivo models (e.g., hypertensive rats), ensure consistent dosing regimens .

2.3. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS applications?

Methodological Answer:

- LogP/D Analysis : Aim for LogP ~2–3 (balanced hydrophobicity). The quaternary ammonium group may limit BBB penetration; consider prodrug approaches (e.g., esterification of the iodide counterion) .

- In Silico Prediction : Tools like SwissADME or BBB Predictor can prioritize analogs with favorable permeability .

Methodological Challenges

3.1. How to address low yields in the cyclization step during synthesis?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Control : Cyclization of azabicyclo[3.2.2]nonane derivatives often requires elevated temperatures (80–100°C) but avoid decomposition by monitoring with TLC .

3.2. What analytical techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.